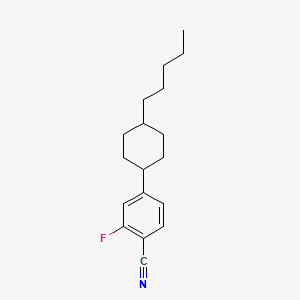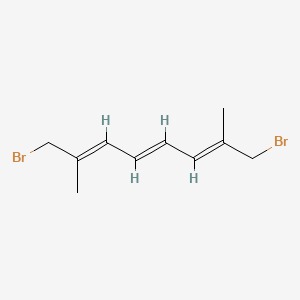![molecular formula C19H24N2O2SSi B13410197 N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)
N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a silyl group, a cyclobutylidene moiety, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclobutylidene intermediate. This intermediate can be synthesized through a cyclization reaction of a suitable precursor. The dimethyl(phenyl)silyl group is introduced via a silylation reaction, often using reagents like chlorodimethylphenylsilane in the presence of a base. The final step involves the formation of the sulfonamide group through a reaction with 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and silylation steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The cyclobutylidene moiety can be reduced to form cyclobutane derivatives.
Substitution: The silyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Fluoride sources like tetrabutylammonium fluoride are often employed for silyl group substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Cyclobutane derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with unique properties.
作用機序
The mechanism of action of N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide involves interactions with various molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The silyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes. The cyclobutylidene moiety can provide rigidity to the molecule, influencing its binding affinity to targets.
類似化合物との比較
Similar Compounds
- N-[[3-[dimethyl(phenyl)silyl]cyclopropylidene]amino]-4-methylbenzenesulfonamide
- N-[[3-[dimethyl(phenyl)silyl]cyclopentylidene]amino]-4-methylbenzenesulfonamide
Uniqueness
N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the cyclobutylidene moiety provides a balance between rigidity and flexibility, making it suitable for various applications that require precise molecular interactions.
特性
分子式 |
C19H24N2O2SSi |
|---|---|
分子量 |
372.6 g/mol |
IUPAC名 |
N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H24N2O2SSi/c1-15-9-11-17(12-10-15)24(22,23)21-20-16-13-19(14-16)25(2,3)18-7-5-4-6-8-18/h4-12,19,21H,13-14H2,1-3H3 |
InChIキー |
TVGWKNPPKSMNLI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(C2)[Si](C)(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


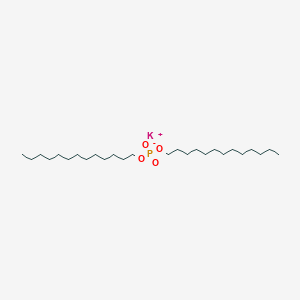
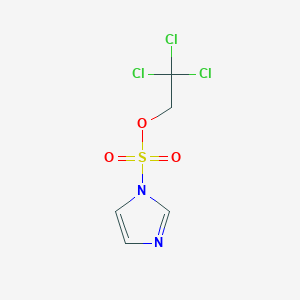
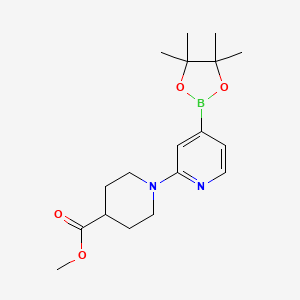
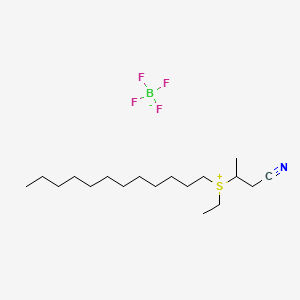
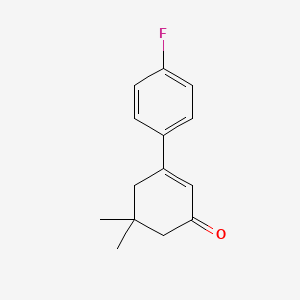
![(4R)-5-[[1-[[(3R,9R,15R)-15-(3-aminopropyl)-9-benzyl-12-butan-2-yl-3-(carboxymethyl)-6-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazacyclodocos-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(3-methylpentan-2-yl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13410158.png)
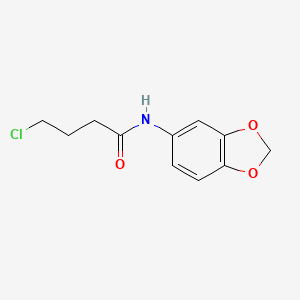
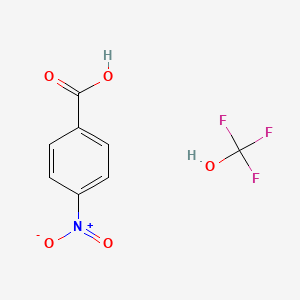
![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)
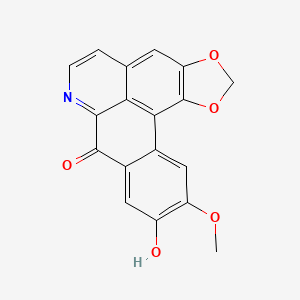

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)
